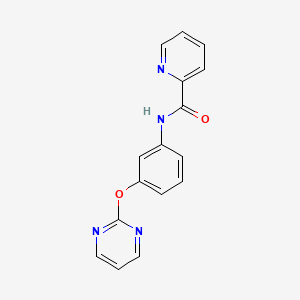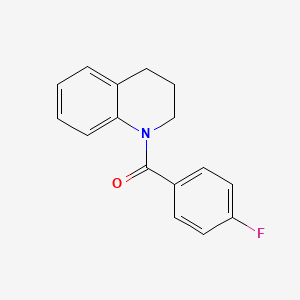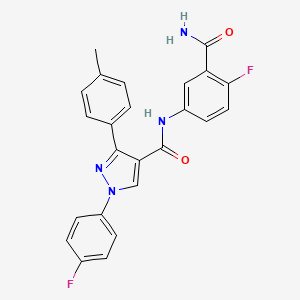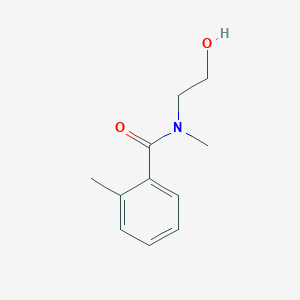
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide, also known as PYR-2 or AKT inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
作用机制
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide exerts its pharmacological effects by binding to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism. Additionally, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of other kinases, such as GSK3β and CDK2, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide induces cell death by inhibiting AKT activity and downstream signaling pathways. In diabetic mice, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide improves glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. In animal models of neurodegenerative diseases, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has several advantages as a research tool, including its high potency and specificity for AKT inhibition, as well as its ability to inhibit other kinases involved in various cellular processes. However, it also has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
未来方向
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent for various diseases. Some future directions for research include:
1. Investigating the efficacy of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment.
2. Studying the long-term effects of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide on glucose metabolism and insulin sensitivity in diabetic animal models.
3. Investigating the potential of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide as a neuroprotective agent in human clinical trials for neurodegenerative diseases.
4. Developing more potent and selective AKT inhibitors based on the structure of N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide.
Conclusion:
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide is a small molecule inhibitor that has shown promising results as a therapeutic agent for various diseases. Its ability to inhibit AKT activity and downstream signaling pathways has been shown to induce cell death in cancer cells, improve glucose metabolism in diabetic mice, and have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to fully understand its potential as a therapeutic agent and develop more potent and selective AKT inhibitors.
合成方法
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinic acid with 3-aminopyridine, followed by the reaction of the resulting intermediate with 2-hydroxy-3-methoxypyrimidine. The final product is purified using column chromatography, yielding a white crystalline powder with a purity of over 98%.
科学研究应用
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the protein kinase AKT, which plays a crucial role in cell survival and proliferation. By inhibiting AKT activity, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide can induce cell death in cancer cells and improve glucose metabolism in diabetic mice. Furthermore, N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(3-pyrimidin-2-yloxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-7-1-2-8-17-14)20-12-5-3-6-13(11-12)22-16-18-9-4-10-19-16/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMTJLLVSVCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)




![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)